molecular formula C10H12F3N B15311657 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B15311657
M. Wt: 203.20 g/mol
InChI Key: XHIPKUDOYMBGIK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine is a fluorinated amine derivative characterized by a para-ethyl-substituted phenyl ring attached to a 2,2,2-trifluoroethylamine moiety. Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.21 g/mol (exact mass: 203.09) . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the ethyl substituent on the phenyl ring balances solubility and hydrophobic interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging fluorine's ability to improve drug bioavailability and target binding .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3

InChI Key

XHIPKUDOYMBGIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of (4-Ethylphenyl)(trifluoromethyl)methanol

The precursor alcohol, (4-ethylphenyl)(trifluoromethyl)methanol, is synthesized via Grignard addition:

  • Grignard Reagent Preparation : 4-Ethylbromobenzene reacts with magnesium in tetrahydrofuran (THF) to form 4-ethylphenyl magnesium bromide.
  • Nucleophilic Addition : The Grignard reagent reacts with trifluoroacetaldehyde (CF₃CHO) at −78°C to yield (4-ethylphenyl)(trifluoromethyl)methanol after aqueous workup.

Sulfonate Ester Formation

The alcohol is converted to a mesylate or tosylate to enhance leaving-group ability:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane produces the mesylate ester.
  • Tosylation : Alternatively, p-toluenesulfonyl chloride (TsCl) forms the tosylate ester under similar conditions.

Amination Reaction

The sulfonate ester reacts with excess aqueous ammonia (28%) in dimethyl sulfoxide (DMSO) at 150°C in a sealed autoclave. This step mirrors the conditions in JP2008162990A, which achieved 79–85% yields for analogous trifluoroethylamines. For the target compound, the reaction proceeds as:
$$
\text{CF₃C(Ar)(OSO₂R)} + \text{NH₃} \rightarrow \text{CF₃C(Ar)(NH₂)} + \text{RSO₃H}
$$
where Ar = 4-ethylphenyl and R = CH₃ or p-tolyl.

Advantages :

  • High selectivity for the primary amine, minimizing bis-alkylation byproducts.
  • Scalable under industrial conditions.

Challenges :

  • Requires handling of gaseous ammonia and high-pressure equipment.
  • Stereochemical control necessitates chiral resolution if enantiopure product is desired.

Reductive Amination of Trifluoromethyl Ketones

Reductive amination offers a direct route to this compound from its corresponding ketone.

Synthesis of 4-Ethylphenyl Trifluoromethyl Ketone

The ketone precursor is synthesized via Friedel-Crafts acylation:

  • Friedel-Crafts Reaction : Ethylbenzene reacts with trifluoroacetyl chloride (CF₃COCl) in the presence of AlCl₃, yielding 4-ethylphenyl trifluoromethyl ketone.
  • Alternative Routes : Directed ortho-metalation or Suzuki coupling may also generate the ketone, though these methods are less cost-effective.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{Ar-C(O)-CF₃} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{Ar-C(NH₂)-CF₃}
$$
Conditions :

  • Solvent: Methanol or ethanol.
  • Temperature: 25–60°C.
  • Yield: ~70–80% (estimated based on analogous compounds).

Advantages :

  • Single-step conversion from ketone to amine.
  • Mild conditions suitable for lab-scale synthesis.

Challenges :

  • Ketone synthesis requires stringent anhydrous conditions.
  • Competing imine formation may reduce efficiency.

Grignard Addition to Trifluoroacetonitrile

This method leverages organometallic reagents to construct the carbon-nitrogen bond.

Reaction Pathway

  • Grignard Addition : 4-Ethylphenyl magnesium bromide reacts with trifluoroacetonitrile (CF₃CN) to form an imine intermediate.
  • Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the imine to the primary amine.

$$
\text{Ar-MgBr} + \text{CF₃CN} \rightarrow \text{Ar-C(CF₃)=NH} \xrightarrow{\text{H₂O}} \text{Ar-C(CF₃)NH₂}
$$

Conditions :

  • Solvent: Dry THF or diethyl ether.
  • Temperature: 0°C to room temperature.

Advantages :

  • Direct formation of the amine group.
  • Compatible with diverse aryl substrates.

Challenges :

  • Trifluoroacetonitrile’s toxicity and volatility require careful handling.
  • Low yields due to side reactions (e.g., over-addition).

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Conditions Advantages Drawbacks
Nucleophilic Substitution (4-Ethylphenyl)(trifluoromethyl)methanol 75–85% High-pressure ammonia, 150°C High selectivity, scalable Requires specialized equipment
Reductive Amination 4-Ethylphenyl trifluoromethyl ketone 70–80% Mild, ambient pressure Single-step reaction Ketone synthesis challenging
Grignard Addition 4-Ethylbromobenzene, CF₃CN 50–65% Low temperature Versatile for aryl groups Low yield, hazardous reagents

Stereochemical Considerations

The target compound exists as the (R)-enantiomer (CAS No. 1212882-08-0). To achieve enantioselective synthesis:

  • Chiral Resolution : Racemic mixtures may be separated via diastereomeric salt formation using chiral acids (e.g., tartaric acid).
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) could induce chirality during reductive amination, though this remains unexplored for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethylphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine with key analogues, highlighting substituent effects and applications:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 4-Ethyl C₁₀H₁₂F₃N 203.21 Pharmaceutical intermediate; optimal lipophilicity-solubility balance
1-(4-Butylphenyl)-2,2,2-trifluoroethylamine 4-Butyl C₁₂H₁₆F₃N 231.26 Enhanced lipid solubility due to longer alkyl chain; potential CNS drug candidate
(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethylamine 4-Fluoro, 3-methyl C₉H₉F₄N 207.17 Chiral center; enantioselective activity in receptor-targeted therapies
2-[4-(Trifluoromethyl)phenyl]ethylamine 4-Trifluoromethyl C₉H₁₀F₃N 189.18 Strong electron-withdrawing group; agrochemical applications
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine 4-Trifluoroethoxy C₁₀H₁₂F₃NO 219.21 Ether linkage improves metabolic stability; antiviral research

Key Research Findings

Electronic and Steric Effects
  • Electron-Withdrawing Groups (e.g., CF₃, F): Compounds like 2-[4-(trifluoromethyl)phenyl]ethylamine exhibit reduced basicity at the amine due to the electron-withdrawing trifluoromethyl group, altering reactivity in nucleophilic substitutions .
  • Alkyl Chains (e.g., Ethyl vs. Butyl): The butyl derivative (C₁₂H₁₆F₃N) demonstrates higher logP values (~3.2) compared to the ethyl analogue (logP ~2.8), favoring blood-brain barrier penetration .
Stereochemical Influence
  • Enantiomers such as (R)- and (S)-2,2,2-trifluoro-1-(4-trifluoromethylphenyl)ethylamine show divergent binding affinities to enzymes like monoamine oxidases, with the (R)-form exhibiting 10-fold higher inhibition in preliminary assays .

Biological Activity

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine is a compound that has garnered attention for its potential biological activity. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 201.21 g/mol
  • CAS Number : Not specifically listed but related to 2,2,2-trifluoroethylamine (CAS 753-90-2) which serves as a structural analog.

The compound exhibits biological activity primarily through its interaction with various receptor systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy in biological systems.

Key Mechanisms Identified:

  • Receptor Modulation : Studies suggest that compounds with trifluoromethyl groups can modulate neurotransmitter receptors, particularly in the central nervous system.
  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may influence the binding affinity to enzymes involved in metabolic pathways.

Pharmacological Studies

  • Cytotoxicity and Antiproliferative Effects : In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example:
    • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : Approximately 15 µM after 48 hours of exposure.
    These results suggest potential applications in cancer therapeutics.
  • Neuropharmacological Effects : Research indicates that the compound may act as a modulator of neurotransmitter systems. In particular:
    • It has shown promise as an antagonist at specific serotonin receptors, which could lead to applications in treating mood disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various trifluoromethylated compounds. The findings demonstrated that derivatives similar to this compound exhibited significant growth inhibition in human cancer cell lines compared to control groups.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study focusing on serotonin receptor modulation, derivatives of trifluoroethylamines were tested for their ability to inhibit serotonin uptake in neuronal cultures. The results indicated a dose-dependent inhibition pattern, suggesting potential use in treating anxiety and depression .

Safety and Toxicology

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary assessments indicate:

  • Acute Toxicity : The compound is classified as harmful if inhaled or ingested.
  • Irritation Potential : It can cause severe skin burns and eye damage upon contact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine, and what critical parameters influence yield?

  • The synthesis typically involves Friedel-Crafts alkylation or reductive amination of 4-ethylacetophenone with trifluoroethylamine precursors. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), inert atmospheres to prevent oxidation, and pH adjustments during amine salt formation . Solvent selection (e.g., anhydrous ether or DMSO) and catalysts (e.g., triethylamine for acid scavenging) are critical for purity and yield optimization .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the trifluoroethyl and ethylphenyl groups. For example, ¹⁹F NMR can resolve trifluoromethyl signals at δ -60 to -70 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 233.1). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but has limited solubility in water. Stability tests indicate degradation under prolonged light exposure; thus, storage in amber vials at -20°C in inert atmospheres is recommended. Hydrochloride salt forms (e.g., as in ) enhance stability for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of this compound?

  • Byproducts often arise from incomplete trifluoroethylation or aryl ring halogenation. Kinetic studies suggest using excess trifluoroethylamine (1.5 equivalents) and slow reagent addition to minimize side reactions. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) isolates the target compound with >95% purity . Computational modeling (DFT) predicts transition states to identify optimal reaction pathways .

Q. What strategies resolve contradictions in reported yields between solvent-free and solvent-assisted syntheses?

  • Solvent-free methods report higher yields (e.g., 85–90%) but require precise temperature control to avoid decomposition. Solvent-assisted routes (e.g., using chloroform) achieve moderate yields (70–75%) but better reproducibility. Comparative studies attribute discrepancies to solvent polarity effects on intermediate stabilization .

Q. How do structural modifications (e.g., substituent placement on the phenyl ring) affect the compound’s reactivity and bioactivity?

  • Substituent effects are quantified via Hammett plots. Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Bioactivity assays against serotonin receptors show that 4-ethyl substitution improves binding affinity (IC₅₀ = 12 nM) compared to methoxy analogs (IC₅₀ = 45 nM) .

Q. What mechanistic insights explain the compound’s potential as a enzyme inhibitor in neurological research?

  • Molecular docking studies reveal hydrogen bonding between the trifluoroethylamine group and catalytic residues of monoamine oxidase B (MAO-B). Fluorine’s electronegativity enhances binding via dipole interactions, while the ethylphenyl group occupies hydrophobic pockets, reducing IC₅₀ values by 40% compared to non-fluorinated analogs .

Methodological Considerations

  • Purification Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for separating polar impurities .
  • Safety Protocols : Handle trifluoroethylamine derivatives in fume hoods due to volatility and potential respiratory irritation .

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